molecular formula C18H18N2O2S B2543462 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone CAS No. 1705989-23-6

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone

Cat. No.: B2543462
CAS No.: 1705989-23-6
M. Wt: 326.41
InChI Key: UNPOOUKEJMEQEE-UHFFFAOYSA-N
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Description

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone features a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a furan-2-yl group at position 7 and an indolizin-2-yl carbonyl group. Indolizine is a bicyclic heteroaromatic system, which distinguishes this compound from analogs with simpler aromatic substituents.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(14-12-15-4-1-2-7-20(15)13-14)19-8-6-17(23-11-9-19)16-5-3-10-22-16/h1-5,7,10,12-13,17H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPOOUKEJMEQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indolizine intermediates, followed by the formation of the thiazepane ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

    Substitution: The indolizine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of brominated or nitrated indolizine derivatives.

Scientific Research Applications

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets. The furan and indolizine moieties may interact with enzymes or receptors, while the thiazepane ring can modulate the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The indolizine group in the target compound introduces a bicyclic aromatic system, likely enhancing π-π stacking interactions compared to monocyclic substituents (e.g., benzo[b]thiophen-2-yl in 7f or morpholino in the analog from ). Electron-withdrawing vs. Electron-donating Groups: The nitro group in 7f lowers electron density, increasing melting points (138–141°C) compared to methoxy-substituted 8a (148–149°C), where electron donation may reduce crystallinity .
  • Synthetic Routes: Compounds like 7f and 8a are synthesized via coupling reactions (e.g., piperazine derivatives in DCM) or reductions (NaBH₄), yielding ~68–69% . The target compound’s synthesis may require similar steps but with indolizine intermediates.
  • Safety and Handling: The morpholino analog () mandates precautions against heat/sparks (P210), implying that the indolizinyl derivative may share similar reactivity due to the thiazepane core .

Research Findings and Implications

Spectral Data: The C=O stretch in 7f (1680 cm⁻¹, IR) aligns with typical ketone absorptions, suggesting a similar peak for the target compound. Indolizine’s aromatic protons would likely appear downfield (δ 7.0–8.5 ppm) in ¹H NMR, distinct from benzo[b]thiophene or morpholino systems .

Thermal Stability :

  • The higher melting point of 8a (148–149°C) vs. 7f (138–141°C) may reflect hydrogen bonding from the –OH group, a feature absent in the target compound.

Synthetic Efficiency :

  • Moderate yields (~68–69%) for 7f and 8a highlight challenges in multi-step syntheses of complex heterocycles. Optimizing indolizine coupling to thiazepane could improve the target compound’s accessibility.

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone is a thiazepane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S with a molecular weight of approximately 287.35 g/mol. The structure features a thiazepane ring fused with furan and indolizin moieties, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S
Molecular Weight287.35 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Piperidine-mediated condensation , where piperidine acts as a catalyst to facilitate the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another approach includes triethylamine-mediated addition , which allows for the formation of the thiazepine ring structure through reactions under basic conditions.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

1. Antiviral Activity:

  • Compounds derived from furan and thiazepane structures have shown promise as inhibitors against viral proteases, particularly in the context of SARS-CoV-2. For example, derivatives like F8-B22 demonstrated an IC50 value of 1.55 μM against the main protease (Mpro) of SARS-CoV-2, indicating strong antiviral potential .

2. Anticancer Properties:

  • Thiazepane derivatives have been explored for their anticancer activities. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines, although specific data on this compound is limited.

3. Antimicrobial Activity:

  • Some thiazepane derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.

Case Studies and Research Findings

A review of literature reveals several studies focusing on thiazepane derivatives:

Case Study 1: Antiviral Efficacy

  • A study identified a series of thiazepane derivatives that showed significant inhibition of SARS-CoV-2 Mpro, with structure-activity relationship (SAR) analysis suggesting that modifications to the furan moiety could enhance potency .

Case Study 2: Anticancer Screening

  • Another research effort evaluated a range of thiazepane compounds for their cytotoxic effects on various cancer cell lines. The findings indicated that certain substitutions on the thiazepane ring could lead to improved anticancer activity.

Q & A

Basic: What synthetic strategies are employed for constructing the 1,4-thiazepane ring in (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone?

The synthesis of the 1,4-thiazepane ring typically involves cyclization reactions or nucleophilic substitution. For example, analogous compounds like furan-containing thiazepanes have been synthesized via multistep pathways, including:

  • Nucleophilic aromatic substitution using potassium carbonate in acetonitrile at elevated temperatures (70°C) to introduce heterocyclic moieties .
  • Cyclization of intermediates with sulfur-containing reagents (e.g., thiourea or thioamides) to form the thiazepane ring .
  • Purification via column chromatography or recrystallization (e.g., ethanol) to isolate the target compound .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) enhance reaction rates for nucleophilic substitutions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may accelerate coupling reactions for indolizine or furan integration .
  • Temperature control : Elevated temperatures (70–100°C) improve cyclization efficiency but must be balanced against decomposition risks .
  • Stepwise synthesis : Separating ring formation and functionalization steps (e.g., nitro group reduction after cyclization) can reduce side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., indolizine proton signals at δ 7.1–8.2 ppm) .
  • FT-IR spectroscopy : Carbonyl (C=O) stretches near 1625 cm⁻¹ validate methanone formation .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI or EI) confirms molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX software resolve the compound's stereochemistry?

  • Data refinement : SHELX refines crystallographic data by modeling hydrogen positions and thermal displacement parameters, critical for resolving chiral centers in the thiazepane or indolizine moieties .
  • Handling twinned data : SHELXD and SHELXL robustly process twinned or high-resolution datasets to determine absolute configuration .
  • Validation tools : R-factor metrics and electron density maps ensure structural accuracy, particularly for sulfur-containing rings prone to disorder .

Basic: What challenges arise in purifying this compound, and how are they addressed?

  • Byproduct removal : Column chromatography with gradients (e.g., hexane/ethyl acetate) separates structurally similar impurities .
  • Solubility issues : Recrystallization in ethanol or toluene isolates the compound while minimizing polar contaminants .
  • HPLC optimization : Reverse-phase HPLC with C18 columns improves purity for biological assays .

Advanced: What in vitro models evaluate this compound's bioactivity against neurological targets?

  • Receptor binding assays : Competitive radioligand displacement studies (e.g., GABAₐ or serotonin receptors) quantify affinity, as seen in benzodiazepine derivative studies .
  • Cell-based models : Neuronal cell lines (e.g., SH-SY5Y) assess neuroprotective effects via viability assays (MTT) or calcium imaging .
  • Enzyme inhibition : Fluorometric assays measure acetylcholinesterase or monoamine oxidase inhibition, relevant for neurodegenerative applications .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the indolizine ring modulates receptor binding .
  • Heterocycle replacement : Swapping furan with thiophene or pyridine alters lipophilicity and bioavailability .
  • Bioisosteric substitutions : Replacing sulfur in the thiazepane ring with oxygen (azepane) or selenium evaluates metabolic stability .

Basic: What stability considerations are critical for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the furan or indolizine moieties .
  • Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the methanone group .
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes oxidative degradation .

Advanced: How does computational modeling predict interactions with biological targets?

  • Docking simulations : Software like AutoDock Vina models ligand-receptor interactions (e.g., with GABAₐ or kinase domains) .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability) based on logP and PSA values .
  • QM/MM calculations : Assess electronic effects of substituents on binding affinity and metabolic pathways .

Basic: What analytical methods confirm the absence of toxic byproducts?

  • LC-MS/MS : Detects trace impurities (e.g., genotoxic nitrosamines) at ppm levels .
  • Elemental analysis : Validates stoichiometry and identifies residual solvents .
  • HPLC-UV/Vis : Monitors column eluents for unreacted intermediates or degradation products .

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